molecular formula C7H17N3 B14708418 2-Ethyl-1,1,3,3-tetramethylguanidine CAS No. 13439-88-8

2-Ethyl-1,1,3,3-tetramethylguanidine

Cat. No.: B14708418
CAS No.: 13439-88-8
M. Wt: 143.23 g/mol
InChI Key: LJNQGWIMQCKPSH-UHFFFAOYSA-N
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Description

2-Ethyl-1,1,3,3-tetramethylguanidine is an organic compound with the molecular formula C7H17N3. It is a derivative of guanidine, characterized by the presence of ethyl and tetramethyl groups attached to the guanidine core. This compound is known for its strong basicity and is widely used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-1,1,3,3-tetramethylguanidine can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylformamide dimethyl acetal with ethylamine, followed by cyclization with cyanamide. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The starting materials are fed into the reactor, where they undergo the necessary chemical transformations. The product is then purified through distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1,1,3,3-tetramethylguanidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Ethyl-1,1,3,3-tetramethylguanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a strong base in organic synthesis, particularly in the formation of carbon-carbon bonds and the deprotonation of weak acids.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-1,1,3,3-tetramethylguanidine involves its strong basicity, which allows it to act as a proton acceptor in various chemical reactions. The compound can deprotonate weak acids, facilitating the formation of new chemical bonds. Its molecular targets include acidic protons in organic molecules, and it can participate in a variety of pathways, including nucleophilic substitution and elimination reactions.

Comparison with Similar Compounds

    1,1,3,3-Tetramethylguanidine: A strong base used in similar applications but lacks the ethyl group.

    2-tert-Butyl-1,1,3,3-tetramethylguanidine: Another derivative with a tert-butyl group, offering different steric properties.

    N,N,N’,N’-Tetramethylguanidine: A related compound with similar basicity but different structural features.

Uniqueness: 2-Ethyl-1,1,3,3-tetramethylguanidine is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other guanidine derivatives may not be as effective.

Properties

CAS No.

13439-88-8

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

2-ethyl-1,1,3,3-tetramethylguanidine

InChI

InChI=1S/C7H17N3/c1-6-8-7(9(2)3)10(4)5/h6H2,1-5H3

InChI Key

LJNQGWIMQCKPSH-UHFFFAOYSA-N

Canonical SMILES

CCN=C(N(C)C)N(C)C

Origin of Product

United States

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